methyl 4,7-dichloro-1H-indole-2-carboxylate
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Overview
Description
Methyl 4,7-dichloro-1H-indole-2-carboxylate is a chemical compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by the presence of chlorine atoms at the 4 and 7 positions of the indole ring, is of interest in synthetic organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,7-dichloro-1H-indole-2-carboxylate typically involves the reaction of 4,7-dichloroindole with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,7-dichloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Electrophilic substitution: The indole ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole nitrogen and the ester group.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides can be used.
Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Electrophilic substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Nucleophilic substitution: Products include substituted indoles with various functional groups.
Oxidation and reduction: Products include oxidized or reduced forms of the indole ring and ester group.
Scientific Research Applications
Methyl 4,7-dichloro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4,7-dichloro-1H-indole-2-carboxylate is not fully understood. indole derivatives generally exert their effects by interacting with various biological targets, including enzymes and receptors. The chlorine atoms may enhance the compound’s binding affinity and specificity for certain molecular targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-1H-indole-2-carboxylate
- Methyl 7-chloro-1H-indole-2-carboxylate
- Methyl 1H-indole-2-carboxylate
Uniqueness
Methyl 4,7-dichloro-1H-indole-2-carboxylate is unique due to the presence of two chlorine atoms at specific positions on the indole ring. This structural feature can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
Biological Activity
Methyl 4,7-dichloro-1H-indole-2-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antiviral properties, anticancer effects, and interactions with molecular targets.
Chemical Structure and Properties
This compound possesses the following structural characteristics:
- Chemical Formula : C₉H₈Cl₂N O₂
- Molecular Weight : 233.07 g/mol
- Functional Groups : Contains a dichloro substituent at positions 4 and 7 of the indole ring and a carboxylate group at position 2.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. Notably, it has been evaluated for its ability to inhibit HIV-1 integrase, a critical enzyme in the viral life cycle.
- Inhibition of HIV-1 Integrase : In vitro studies have shown that derivatives of indole-2-carboxylic acid can inhibit the strand transfer activity of HIV-1 integrase. For instance, a related compound demonstrated an IC50 value of 0.13 μM against integrase, suggesting that structural modifications can enhance antiviral potency .
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
This compound | TBD | Inhibits strand transfer of integrase |
Indole derivative (compound 3) | 0.13 | Chelation with Mg²⁺ ions in integrase active site |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies involving indole derivatives have reported significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies : In vitro assays have shown that indole derivatives can induce apoptosis in cancer cells through mechanisms such as caspase activation and ROS formation. For example, certain indole-based ligands exhibited IC50 values in the low micromolar range against breast cancer cell lines .
Cell Line | Compound | IC50 (μM) | Mechanism |
---|---|---|---|
MCF-7 (breast cancer) | This compound | TBD | Apoptosis induction |
HCT116 (colorectal cancer) | Indole derivative (L1a) | Low micromolar range | Caspase activation |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of halogen substituents at specific positions on the indole ring has been shown to enhance binding affinity and biological efficacy.
Key Findings from SAR Studies:
- Halogen Substitution : The introduction of halogens at positions 4 and 7 significantly affects the compound's interaction with biological targets.
- Carboxyl Group Positioning : The carboxyl group at position 2 plays a crucial role in chelation with metal ions within target enzymes like integrase.
- Hydrophobic Interactions : Modifications that increase hydrophobic character can improve binding interactions with target proteins.
Case Studies
Several studies have highlighted the potential of this compound and its analogs in drug development:
- Integrase Inhibition Study : A recent study demonstrated that a derivative with similar structural features effectively inhibited HIV integrase with notable binding interactions involving Mg²⁺ ions .
- Anticancer Activity Assessment : Another investigation showed that indole derivatives could induce apoptosis in cancer cells through ROS generation and caspase activation pathways .
Properties
Molecular Formula |
C10H7Cl2NO2 |
---|---|
Molecular Weight |
244.07 g/mol |
IUPAC Name |
methyl 4,7-dichloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7Cl2NO2/c1-15-10(14)8-4-5-6(11)2-3-7(12)9(5)13-8/h2-4,13H,1H3 |
InChI Key |
YELCQQQKEWUTQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2N1)Cl)Cl |
Origin of Product |
United States |
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